
1,1'-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane is a chemical compound characterized by its unique structure, which includes a hexa-1,5-diyne backbone with two cyclopropane rings attached at the 3 and 4 positions
準備方法
The synthesis of 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from simple alkyne precursors. One common method involves the coupling of 1,5-hexadiyne with cyclopropane derivatives under specific conditions.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods:
化学反応の分析
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, facilitated by reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkanes.
科学的研究の応用
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential use as pharmaceuticals or biochemical probes.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound may find applications in materials science, such as the development of novel polymers or advanced materials with unique properties.
作用機序
The mechanism by which 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The specific pathways depend on the context of its use. For example, in biological systems, it may modulate signaling pathways or metabolic processes.
類似化合物との比較
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,5-hexadiyne, diphenylbutadiyne, and other alkadiynes share structural similarities.
Uniqueness: The presence of cyclopropane rings in 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane distinguishes it from other alkadiynes, potentially imparting unique chemical and physical properties.
特性
CAS番号 |
61422-93-3 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC名 |
4-cyclopropylhexa-1,5-diyn-3-ylcyclopropane |
InChI |
InChI=1S/C12H14/c1-3-11(9-5-6-9)12(4-2)10-7-8-10/h1-2,9-12H,5-8H2 |
InChIキー |
KHQIFHJIRVOPKJ-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1CC1)C(C#C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


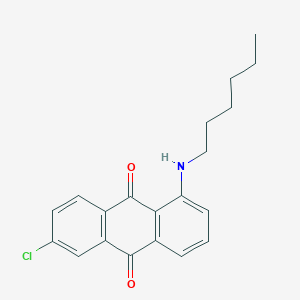
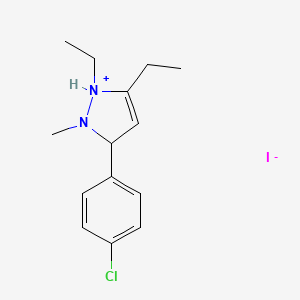

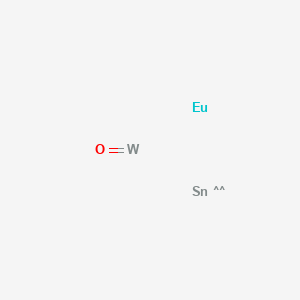


![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

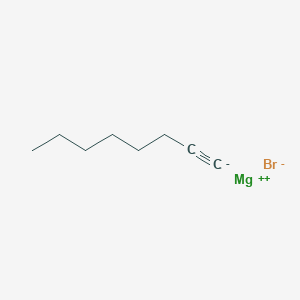
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
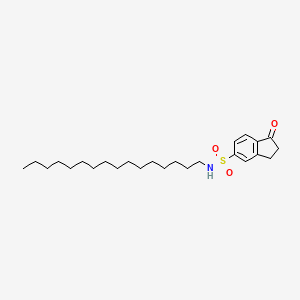


![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
